molecular formula C27H42O3 B1237790 (6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-hydroxy-2-methylheptan-4-one CAS No. 83353-84-8

(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-hydroxy-2-methylheptan-4-one

Cat. No.: B1237790
CAS No.: 83353-84-8
M. Wt: 414.6 g/mol
InChI Key: LJDYLLNFUNWTLY-MPVSSLABSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-hydroxy-2-methylheptan-4-one involves the hydroxylation of cholecalciferol (vitamin D3) at the 25-position. This enzymatic reaction is primarily catalyzed by the enzyme vitamin D 25-hydroxylase (CYP2R1) in the liver . The reaction conditions typically involve the use of microsomes or mitochondrial preparations containing the enzyme.

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation processes using genetically engineered strains of bacteria or yeast that express the vitamin D 25-hydroxylase enzyme. This method allows for large-scale production of the compound under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-hydroxy-2-methylheptan-4-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-hydroxy-2-methylheptan-4-one has a wide range of scientific research applications, including:

Mechanism of Action

(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-hydroxy-2-methylheptan-4-one exerts its effects by being further hydroxylated to form calcitriol, the active form of vitamin D. Calcitriol binds to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of genes involved in calcium and phosphate homeostasis . This binding leads to increased absorption of calcium and phosphate from the intestine, mobilization of calcium from bone, and reabsorption of calcium in the kidneys .

Comparison with Similar Compounds

Properties

CAS No.

83353-84-8

Molecular Formula

C27H42O3

Molecular Weight

414.6 g/mol

IUPAC Name

(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-hydroxy-2-methylheptan-4-one

InChI

InChI=1S/C27H42O3/c1-18-8-11-22(28)16-21(18)10-9-20-7-6-14-27(5)24(12-13-25(20)27)19(2)15-23(29)17-26(3,4)30/h9-10,19,22,24-25,28,30H,1,6-8,11-17H2,2-5H3/b20-9+,21-10-/t19-,22-,24-,25+,27-/m1/s1

InChI Key

LJDYLLNFUNWTLY-MPVSSLABSA-N

SMILES

CC(CC(=O)CC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Isomeric SMILES

C[C@H](CC(=O)CC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C

Canonical SMILES

CC(CC(=O)CC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Synonyms

23-keto-25-hydroxyvitamin D3
25-hydroxy-23-oxocholecalciferol
25-hydroxy-23-oxovitamin D3

Origin of Product

United States

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